molecular formula C13H13F3N4O2 B6696306 N-(4-methyl-1,2,4-triazol-3-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide

N-(4-methyl-1,2,4-triazol-3-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide

Cat. No.: B6696306
M. Wt: 314.26 g/mol
InChI Key: PQXDHNZKNNNHHM-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,4-triazol-3-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazole ring and the trifluoromethyl group imparts unique chemical and physical properties to the compound.

Properties

IUPAC Name

N-(4-methyl-1,2,4-triazol-3-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-8(11(21)18-12-19-17-7-20(12)2)22-10-5-3-9(4-6-10)13(14,15)16/h3-8H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXDHNZKNNNHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=CN1C)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,4-triazol-3-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Phenoxypropanamide: The final step involves coupling the triazole derivative with 4-(trifluoromethyl)phenoxypropanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    High-throughput synthesis: Utilizing automated synthesizers to increase yield and efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,4-triazol-3-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-triazole derivatives, while reduction can produce dihydrotriazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,4-triazol-3-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-1,2,4-triazol-3-yl)-2-[4-(trifluoromethyl)phenoxy]acetamide: Similar structure but with an acetamide group instead of propanamide.

    N-(4-methyl-1,2,4-triazol-3-yl)-2-[4-(trifluoromethyl)phenoxy]butanamide: Similar structure but with a butanamide group instead of propanamide.

Uniqueness

N-(4-methyl-1,2,4-triazol-3-yl)-2-[4-(trifluoromethyl)phenoxy]propanamide is unique due to its specific combination of the triazole ring and the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness can lead to different biological activities and applications compared to its analogs.

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